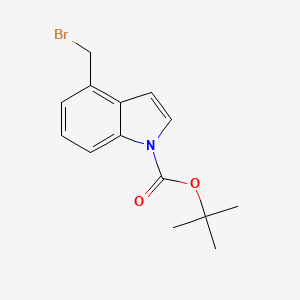

Tert-butyl 4-(bromomethyl)indole-1-carboxylate

概要

説明

Tert-butyl 4-(bromomethyl)indole-1-carboxylate is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(bromomethyl)indole-1-carboxylate typically involves the bromination of a suitable indole precursor. One common method starts with 4-bromo-1H-indole, which undergoes a series of reactions to introduce the tert-butyl and carboxylate groups. The reaction conditions often involve the use of reagents such as tert-butyl (dimethyl)silyl chloride and imidazole in methylene chloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

化学反応の分析

Types of Reactions: Tert-butyl 4-(bromomethyl)indole-1-carboxylate can undergo several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Catalysts for Coupling Reactions: Palladium-based catalysts are commonly used in Suzuki–Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce complex biaryl compounds.

科学的研究の応用

Tert-butyl 4-(bromomethyl)indole-1-carboxylate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, focusing on scientific research, biological activity, and synthetic utility.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules. It is particularly useful in creating pharmaceuticals and agrochemicals due to its reactive bromomethyl group, which can participate in nucleophilic substitution reactions. This property allows for the formation of various derivatives that can be further modified to enhance biological activity or optimize pharmacokinetic properties .

The compound has been investigated for its potential biological effects, particularly in the development of therapeutic agents. Research indicates that it may exhibit anti-inflammatory and anticancer properties. The unique structural features allow it to interact with biological targets such as enzymes and receptors, modulating their activity .

- Cytotoxicity Testing : In studies involving various human cancer cell lines, compounds structurally related to this compound have shown promising cytotoxic effects. For instance, bromine-modified analogues demonstrated significant inhibition of phosphodiesterase (PDE), which is crucial for cancer cell proliferation control .

- Mechanism of Action : The bromomethyl group acts as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to desired biological effects by altering the function of these targets.

Pharmaceutical Development

The compound's ability to form derivatives makes it a candidate for drug development. Its structural modifications can lead to new pharmacophores that may improve efficacy against specific diseases or conditions. For example, research into PDE inhibition has implications for designing drugs targeting erectile dysfunction and certain cancers .

作用機序

The mechanism of action of tert-butyl 4-(bromomethyl)indole-1-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole ring system can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function and activity .

類似化合物との比較

Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: This compound has a similar structure but features a piperidine ring instead of an indole ring.

Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has an additional alkyne group, making it useful for different synthetic applications.

Uniqueness: Tert-butyl 4-(bromomethyl)indole-1-carboxylate is unique due to the presence of the bromomethyl group, which allows for versatile chemical modifications. Its indole ring system also provides a scaffold for various biological activities, making it a valuable compound in both synthetic and medicinal chemistry .

生物活性

Tert-butyl 4-(bromomethyl)indole-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a tert-butyl ester group, a bromomethyl group, and an indole ring, this compound exhibits unique structural features that may contribute to its reactivity and interaction with biological targets. This article will explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

- Molecular Formula: C₁₄H₁₆BrNO₂

- Molecular Weight: Approximately 310.19 g/mol

- Density: 1.34 g/cm³

- Melting Point: 106 °C

- Boiling Point: 391.1 °C at 760 mmHg

- LogP: 4.31940

The presence of the bromomethyl group enhances the compound's reactivity, particularly in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The indole ring system allows for π-π interactions and hydrogen bonding with biological macromolecules, influencing their function and activity. The bromomethyl group acts as an electrophile, forming covalent bonds with nucleophilic sites on target molecules, which can modulate their activity and lead to desired biological effects.

Potential Therapeutic Applications

Research has indicated that this compound may possess several therapeutic properties:

Case Studies and Research Findings

A review of available literature reveals several studies focusing on the biological activity of indole derivatives, including this compound:

- Cytotoxicity Studies : A study demonstrated that related indole compounds inhibited the growth of various cancer cell lines, suggesting that this compound could exhibit similar effects. For example, another indole derivative showed an IC50 value of 0.55 µM against MLL leukemia cells .

- Structure-Activity Relationship (SAR) : Research on structurally similar compounds indicates that modifications in the indole structure can significantly affect biological activity. The presence of electron-withdrawing groups like bromine enhances binding affinity towards specific targets .

- Synthetic Applications : The compound serves as a building block for synthesizing more complex biologically active molecules, including potential anticancer agents .

Comparative Analysis of Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl indole-1-carboxylate | Indole ring with a tert-butyl carboxylate | Moderate cytotoxicity |

| 4-Bromoindole | Bromine at position 4 | Limited data on anticancer activity |

| Methyl 4-(bromomethyl)indole-1-carboxylate | Methyl instead of tert-butyl | Lower potency compared to tert-butyl |

| Tert-butyl 5-bromoindole-3-carboxylate | Bromine at position 5 | Varying effects based on substitution |

This table highlights how this compound stands out due to its specific functional groups and structural features which may confer unique reactivity and biological properties compared to similar compounds .

特性

IUPAC Name |

tert-butyl 4-(bromomethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNWJFMNSJLKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478578 | |

| Record name | tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220499-13-8 | |

| Record name | tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。